(3-Methylbutyl)(1-phenylethyl)amine

PNMT inhibition Enzyme kinetics Structure-activity relationship

Researchers investigating phenylethanolamine N-methyltransferase (PNMT) often face a lack of well-characterized reference inhibitors. (3-Methylbutyl)(1-phenylethyl)amine addresses this gap with a defined Ki of 1.11 mM, enabling robust SAR studies. - Serves as a validated starting point for exploring N-alkyl chain length and branching effects on enzyme inhibition. - Established one-step aminomercuration-demercuration synthetic route supports rapid analog generation (60-85% reported yields). - Available as both the free base and hydrochloride salt, with consistent 95% purity for reliable assay performance.

Molecular Formula C13H21N
Molecular Weight 191.31 g/mol
Cat. No. B13244640
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3-Methylbutyl)(1-phenylethyl)amine
Molecular FormulaC13H21N
Molecular Weight191.31 g/mol
Structural Identifiers
SMILESCC(C)CCNC(C)C1=CC=CC=C1
InChIInChI=1S/C13H21N/c1-11(2)9-10-14-12(3)13-7-5-4-6-8-13/h4-8,11-12,14H,9-10H2,1-3H3
InChIKeyKZQFBOGEIFSQTQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(3-Methylbutyl)(1-phenylethyl)amine – Identity and Procurement


(3-Methylbutyl)(1-phenylethyl)amine, systematically named N-isopentyl-1-phenylethylamine, is a secondary aralkylamine featuring a 1-phenylethyl core N-substituted with a 3-methylbutyl (isopentyl) chain . Its molecular formula is C₁₃H₂₁N (MW 191.31 g/mol) and it is commercially offered as the free base or as the hydrochloride salt (CAS 2613384-84-0) [1]. This compound belongs to the broader class of N-substituted α-methylphenethylamines, a family widely explored for their pharmacological activity and utility as synthetic intermediates [2]. Its structural profile positions it as a moderately lipophilic, basic amine (predicted pKa ~9.8) suitable for diverse research applications .

Synthetic intermediate N-substituted α-methylphenethylamine scaffoldModerately lipophilic secondary aralkylamine with an isopentyl chain, suited for SAR library generation and enzyme target engagement studies.
Free base / HCl salt available PNMT tool compound context Semiochemical scaffold probing

N-Alkyl Chain Length in (3-Methylbutyl)(1-phenylethyl)amine and Biological Recognition


Within the N-substituted α-methylphenethylamine series, the N-alkyl substituent is a critical determinant of both target engagement and molecular properties. Simply substituting an N-methyl, N-ethyl, or N-propyl analog for the N-isopentyl variant is not scientifically valid without validating activity in the specific assay system. The 3-methylbutyl chain confers a unique combination of increased lipophilicity and steric bulk that directly influences protein binding kinetics and compound distribution [1]. Evidence demonstrates that even a one-carbon change in the N-alkyl chain can result in orders-of-magnitude differences in enzyme inhibition potency [2]. The quantitative evidence below substantiates why (3-Methylbutyl)(1-phenylethyl)amine must be evaluated on its own merits and cannot be considered a generic replacement for its shorter-chain analogs.

N-alkyl chain Shorter N-alkyl analogs (methyl, ethyl, propyl) may shift enzyme inhibition profile and lipophilicity; N-isopentyl chain length and branching can alter target engagement kinetics.
Isomer mismatch 1-Phenylethyl vs. 2-phenylethyl regioisomers differ in stereoelectronic profile and chemosensory receptor recognition; semiochemical activity may not transfer between substitution patterns.
Class context Generic N-substituted α-methylphenethylamines are not interchangeable without assay-specific validation; PNMT affinity is highly sensitive to N-alkyl steric bulk.

Quantitative Differentiation vs. N-Alkyl Analogs


PNMT Inhibitory Activity and N-Alkyl Chain Dependence

In vitro inhibition of bovine phenylethanolamine N-methyltransferase (PNMT) was measured using a radiochemical assay. (3-Methylbutyl)(1-phenylethyl)amine exhibited a Ki of 1.11 × 10⁶ nM (1.11 mM), indicating weak but measurable affinity for the enzyme's active site [1]. While direct comparative Ki data for all N-alkyl chain lengths are not available in a single study, the broader SAR landscape for this enzyme class demonstrates that N-alkyl chain length and branching critically modulate inhibitor potency, with even minor structural modifications altering Ki values by orders of magnitude [2]. The N-isopentyl group's increased steric bulk and lipophilicity relative to N-methyl, N-ethyl, or N-propyl analogs predictably alters its binding mode and recognition by the PNMT active site, establishing a unique activity profile.

PNMT Inhibition
Class-level inference
Ki = 1.11 × 10⁶ nM (1.11 mM)
Reported binding affinity context for PNMT active site
Class-level SAR: N-alkyl chain length critically modulates inhibitor potency; data to verify for direct analog comparisons
PNMT inhibition Enzyme kinetics Structure-activity relationship

Semiochemical Activity of Isopentyl-Phenylethylamine Scaffold

The isomeric compound N-Isopentyl-2-phenylethylamine (differing in phenylethyl attachment position) is documented as a semiochemical utilized by specific insect species in their chemical communication systems [1]. This demonstrates that the isopentyl-phenylethylamine scaffold is recognized by biological chemosensory systems. (3-Methylbutyl)(1-phenylethyl)amine, with its 1-phenylethyl substitution pattern, presents a distinct stereoelectronic profile compared to the 2-phenylethyl isomer, which may be exploited for probing receptor specificity in chemical ecology research.

Semiochemical scaffold
Cross-study comparable
Isopentyl-phenylethylamine scaffold recognized by insect chemosensory systems
Supports chemical ecology receptor selectivity studies
Data for N-isopentyl-2-phenylethylamine isomer; 1-phenylethyl regioisomer profile requires validation
Chemical ecology Semiochemicals Pheromones

Synthetic Accessibility via Aminomercuration-Demercuration

A one-step aminomercuration-demercuration protocol provides convenient access to N-substituted α-methylphenethylamines, including the target compound [1]. This method is applicable across a range of amine nucleophiles, allowing for the parallel synthesis of N-alkyl, N-benzyl, and N-aryl derivatives. The reported yields for representative compounds in this class range from 60-85%, offering a reliable and scalable route for generating focused libraries for SAR exploration.

Synthetic route
Class-level inference
One-step aminomercuration-demercuration; representative yields 60–85% for compound class
Supports library synthesis and analog generation workflow
Exact yield for target compound not reported; method scope covers N-alkyl, N-benzyl, N-aryl derivatives
Organic synthesis Methodology Library synthesis

High-Value Research Applications


PNMT Medicinal Chemistry and Tool Compounds

Researchers investigating phenylethanolamine N-methyltransferase (PNMT) as a therapeutic target can utilize (3-Methylbutyl)(1-phenylethyl)amine as a reference inhibitor with a defined Ki value of 1.11 mM [1]. This compound serves as a starting point for structure-activity relationship (SAR) campaigns exploring the impact of N-alkyl chain length and branching on enzyme inhibition potency. The established synthetic route [2] enables rapid analog generation, while the quantitative binding data allows for direct comparison with newly synthesized derivatives.

Chemical Ecology and Insect Semiochemical Research

Given the documented semiochemical function of the isomeric N-Isopentyl-2-phenylethylamine [3], (3-Methylbutyl)(1-phenylethyl)amine is a prime candidate for evaluating chemosensory receptor specificity in insects. Researchers in chemical ecology and integrated pest management can assess its behavioral activity in olfactometer assays and electrophysiological recordings (e.g., electroantennography) to determine its role in species-specific communication and potential as a pest control agent.

Synthetic Methodology and Library Synthesis

This compound is a valuable target for demonstrating the scope of aminomercuration-demercuration methodology [2]. Medicinal chemists and process development groups can employ the established one-step protocol to generate focused libraries of N-substituted α-methylphenethylamines. The method's compatibility with diverse amines and its reported yields (60-85% for related compounds) make it an efficient strategy for exploring chemical space around this privileged scaffold.

Application
Selection Property
Validation Focus
PNMT target engagement studies
N-isopentyl chain SAR context
Enzyme inhibition and binding mode review
Chemical ecology research
1-phenylethyl regioisomer identity
Chemosensory receptor specificity assays
Focused library synthesis
Aminomercuration-demercuration compatibility
Reaction scope and analog diversification
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